5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide
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Overview
Description
5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a cyanopyrazine moiety, an azetidine ring, and a thiophene sulfonamide group
Scientific Research Applications
5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.
Introduction of the Cyanopyrazine Moiety: This can be achieved through a nucleophilic substitution reaction where a pyrazine derivative is reacted with a suitable nucleophile.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, which can be achieved by reacting the intermediate with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide
- 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide
Uniqueness
5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O2S2/c1-18(23(20,21)12-3-2-11(14)22-12)9-7-19(8-9)13-10(6-15)16-4-5-17-13/h2-5,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZZBZPJQJQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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